Coproporphyrin I tetramethyl ester
Description
Coproporphyrin I tetramethyl ester is a derivative of porphyrins, which are a group of heterocyclic macrocycle organic compounds, important for their role in biological processes such as oxygen transport and photosynthesis. The focus on Coproporphyrin I tetramethyl ester involves its synthesis, structural and chemical properties analysis.
Synthesis Analysis
The synthesis of Coproporphyrin I tetramethyl ester involves modifications of existing procedures, leading to the creation of the four coproporphyrin "type-isomers" as their tetramethyl esters. This process includes treating these porphyrins with thallium(III) trifluoroacetate, resulting in corresponding aquo porphinatothallium(III) hydroxides after ligand exchange induced by chromatography on deactivated alumina (Abraham et al., 1973).
Molecular Structure Analysis
The molecular structure of Coproporphyrin I tetramethyl ester and its derivatives can be analyzed through methods such as NMR spectroscopy. The proton NMR spectra of the chloroform solutions of thallium(III) coproporphyrins indicate a pronounced concentration dependence, with all resonances moving to low field upon dilution. The spectra also show additional fine structure, interpreted in terms of a monomer-dimer equilibrium (Abraham et al., 1966).
Chemical Reactions and Properties
Reactions of Coproporphyrin I tetramethyl ester with certain metals, such as ruthenium(II), have been investigated, revealing the formation of coordination polymers and monomeric complexes. These interactions are crucial for understanding the compound's chemical behavior and potential applications in fields such as catalysis and material science (Zverev et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for the characterization and application of Coproporphyrin I tetramethyl ester. Differential identification and quantitative estimation of coproporphyrin isomers depend on the exactness of data related to their physical properties and those of their methyl esters (Jope & O'Brien, 1945).
Chemical Properties Analysis
The chemical properties of Coproporphyrin I tetramethyl ester are closely related to its structure and the presence of functional groups. The interaction with metals, aggregation behavior in solution, and reactivity under various conditions highlight the compound's versatility and potential for further chemical modifications and applications (Giovannetti, Alibabaei, & Petetta, 2010).
Future Directions
properties
IUPAC Name |
methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJUBKEECHMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889396 | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Coproporphyrin I tetramethyl ester | |
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Product Name |
Coproporphyrin I tetramethyl ester | |
CAS RN |
25767-20-8 | |
Record name | Coproporphyrin I tetramethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025767208 | |
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Record name | Coproporphyrin I tetramethyl ester | |
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Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.943 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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